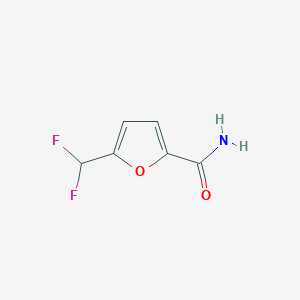

5-(Difluoromethyl)furan-2-carboxamide

Description

5-(Difluoromethyl)furan-2-carboxamide is a fluorinated furan derivative characterized by a difluoromethyl (-CF₂H) substituent at the 5-position of the furan ring and a carboxamide group at the 2-position. This compound is of significant interest in medicinal chemistry due to the electronic and steric effects imparted by the difluoromethyl group, which can enhance metabolic stability, bioavailability, and target binding compared to non-fluorinated analogs .

Properties

Molecular Formula |

C6H5F2NO2 |

|---|---|

Molecular Weight |

161.11 g/mol |

IUPAC Name |

5-(difluoromethyl)furan-2-carboxamide |

InChI |

InChI=1S/C6H5F2NO2/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H2,9,10) |

InChI Key |

YBPDGXWEJDIWHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C(=O)N)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)furan-2-carboxamide typically involves the introduction of a difluoromethyl group to a furan ring. One common method is the reaction of furan-2-carboxylic acid with difluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Preliminary studies suggest that 5-(Difluoromethyl)furan-2-carboxamide exhibits notable biological activities, particularly in the context of anti-inflammatory and anticancer research. The difluoromethyl group may enhance the compound's interaction with specific molecular targets involved in various disease pathways.

Antiviral Properties

Research has indicated that furan-carboxamide derivatives can act as potent inhibitors of viruses such as H5N1 influenza. A study demonstrated that certain furan-carboxamide derivatives exhibited significant antiviral activity, with structure-activity relationship (SAR) studies revealing that modifications to the furan ring could enhance efficacy against viral strains. Notably, compounds derived from similar scaffolds have shown promise in inhibiting viral replication, suggesting a potential application for this compound in antiviral drug development .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving various cancer cell lines have indicated that it demonstrates antiproliferative effects, with IC50 values suggesting potency against specific tumor types. Modifications to the furan structure have been linked to enhanced cytotoxicity in breast cancer cell lines, highlighting its potential as a lead compound for further drug development .

Case Studies

Several case studies have explored the biological activity of related compounds and their implications for drug development:

| Study | Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|---|

| Study 1 | This compound | A549 (lung cancer) | <0.01 | Significant antiproliferative effects |

| Study 2 | Modified furan derivatives | HeLa (cervical cancer) | 1.25 | Potent inhibitor of cell proliferation |

| Study 3 | Furan-carboxamide derivatives | H5N1 virus | EC50 1.25 | Effective antiviral activity |

These findings indicate that while certain compounds exhibit potent antitumor effects, they also show cytotoxicity against normal cells, emphasizing the need for further optimization to enhance selectivity .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The furan ring can participate in various biochemical pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(difluoromethyl)furan-2-carboxamide with structurally related furan-2-carboxamide derivatives, focusing on substituent effects, synthetic yields, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Key Observations:

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) groups increase electrophilicity and metabolic stability but may reduce ligand efficiency due to steric hindrance .

- Aromatic Substituents: Chlorophenyl and dichlorophenyl groups enhance π-π stacking interactions with hydrophobic protein pockets, as seen in dengue virus inhibitors .

Physicochemical Properties

- Melting Points: Nitro-substituted derivatives (e.g., 2A, 2H) exhibit higher melting points (178–300°C) due to strong intermolecular interactions, while fluorinated analogs (e.g., difluoromethyl) may have lower melting points influenced by reduced crystallinity .

- Lipophilicity: Fluorine substituents increase lipophilicity (logP), improving membrane permeability. Difluoromethyl (-CF₂H, logP ~1.5) is less lipophilic than trifluoromethyl (-CF₃, logP ~2.0) but more than non-fluorinated groups .

Biological Activity

5-(Difluoromethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, particularly focusing on its effects on various biological targets.

- Molecular Formula : C6H5F2NO2

- Molecular Weight : 161.11 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the results, but cataloged for research purposes.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with difluoromethyl reagents. The process can be optimized through various synthetic pathways to enhance yield and purity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activity, particularly in the context of antiviral and anticancer properties. Its structural analogs have been studied extensively, revealing significant insights into their mechanisms of action.

Antiviral Activity

Research has identified furan-carboxamide derivatives as potential inhibitors of viral infections, including influenza. A related study demonstrated that certain furan derivatives showed effective inhibition against the H5N1 virus with EC50 values around 1.25 μM . This suggests that this compound may share similar antiviral properties, warranting further investigation.

Anticancer Activity

The anticancer potential of furan derivatives has been explored through various studies. For instance, compounds with similar structures have shown significant antiproliferative effects against human cancer cell lines. The structure-activity relationship (SAR) studies highlight that modifications in the furan ring can lead to enhanced activity against specific cancer types .

Table 1: Summary of Biological Activities

Case Study: Trypanocidal Activity

A related class of compounds, specifically the nitro derivatives of furan, has demonstrated potent trypanocidal activity against Trypanosoma brucei, with some derivatives showing an EC50 as low as 0.13 μM . This finding suggests that modifications to the furan structure can significantly enhance its biological efficacy against parasitic infections.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethyl group may enhance binding affinity to target proteins or enzymes involved in viral replication or cancer cell proliferation.

Future Directions

Future research should focus on:

- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the specific biochemical pathways affected by this compound.

- SAR Analysis : To identify more potent analogs for clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.